3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate
Description
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxooctahydro-methanoisoindolyl group attached to a phenyl acetate moiety, making it a subject of interest in synthetic chemistry and material science.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-9(19)22-13-4-2-3-12(8-13)18-16(20)14-10-5-6-11(7-10)15(14)17(18)21/h2-4,8,10-11,14-15H,5-7H2,1H3 |
InChI Key |
BBHXKKXMVRHIGH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the dioxooctahydro-methanoisoindolyl core, followed by esterification with phenyl acetate. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures
Scientific Research Applications
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)phenyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl hexanoate
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl heptanoate
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl decanoate
Uniqueness
Compared to similar compounds, 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate stands out due to its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly valuable in synthetic applications where precise control over chemical transformations is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
